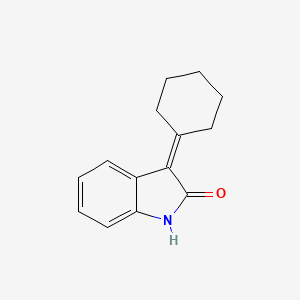

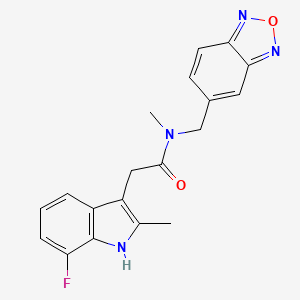

![molecular formula C17H19N5 B5511541 1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives generally involves multistep chemical reactions, including the condensation of amino pyridines or pyrazoles with various reagents such as dimethyl acetylenedicarboxylate, acetamidine, or hydrazine hydrate. For instance, the synthesis of N-3-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines was achieved through a four-step synthesis starting from a 1-aminopyridinium salt, highlighting the complexity and versatility of these synthetic pathways (Belaroussi et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be further functionalized at various positions. X-ray crystallographic analysis and spectroscopic methods have been employed to elucidate the structures of these compounds, revealing intricate details about their molecular geometries and the nature of substituents that can be accommodated on the pyrazolo[3,4-d]pyrimidine framework (Behbehani et al., 2013).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring closure reactions, which are crucial for their functionalization and diversification. For example, the reaction between 2-amino-5-arylazonicotinonitriles and dimethylformamide dimethylacetal leads to the formation of pyrazolo[3,4-c]-pyridine derivatives, demonstrating the reactivity of the pyrazolo[3,4-d]pyrimidine core toward different reagents (Behbehani et al., 2013).

科学的研究の応用

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidine derivatives are considered privileged structures in drug discovery, exhibiting a wide range of medicinal properties. These properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory activities, and potential as CRF1 antagonists and radiodiagnostics. Significant efforts in structure-activity relationship (SAR) studies have led to the development of various lead compounds for different disease targets. The synthetic strategies for these derivatives are crucial for creating drug-like candidates with enhanced biological properties (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives showcases the application of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These catalysts facilitate the creation of structurally diverse pyranopyrimidine scaffolds, highlighting the adaptability and broad applicability of these structures in medicinal chemistry and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar et al., 2023).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as optical sensors. This utility underscores the dual functionality of pyrimidine derivatives in both sensing applications and their established biological and medicinal roles (Jindal & Kaur, 2021).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, and optoelectronic materials. The incorporation of these heterocycles into π-extended conjugated systems is highly valued for the creation of novel materials, demonstrating the versatility of pyrimidine derivatives beyond traditional medicinal applications (Lipunova et al., 2018).

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-12-5-6-15(13(2)9-12)22-17-14(10-20-22)16(18-11-19-17)21-7-3-4-8-21/h5-6,9-11H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGAHUVRNWOHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)